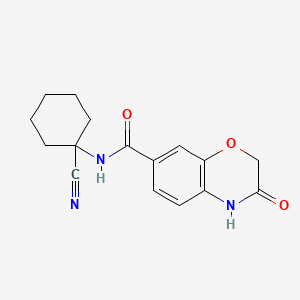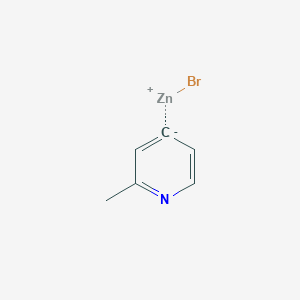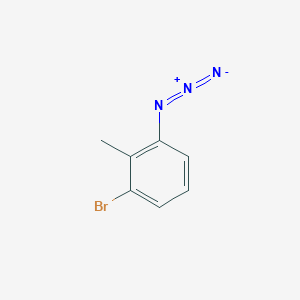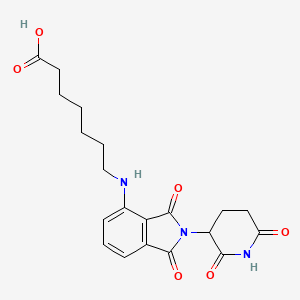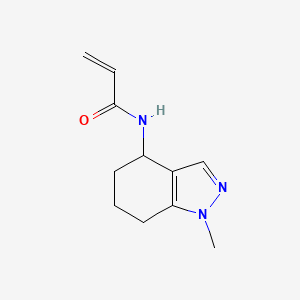![molecular formula C13H15NO3 B2743859 7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1976265-58-3](/img/structure/B2743859.png)
7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one is a complex organic compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features an indole moiety fused with an oxane ring, making it a significant molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cycloisomerization of tryptamine-ynamide, catalyzed by silver (I) and triphenylphosphine (PPh3), to form the spiro[indole-3,4’-piperidine] scaffold . Another approach includes the use of 3-bromooxindoles as nucleophiles in an enantioselective Mannich reaction, followed by cyclization mediated by silver nitrate .
Industrial Production Methods
Industrial production of this compound may involve continuous one-pot synthesis methods, which are advantageous due to their efficiency and high yield. For instance, a four-step process involving carbamoylation and imidation reactions can produce spiro[indoline-succinimides] and related compounds with high overall yields and minimal aqueous work-up .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include silver nitrate for cyclization, sodium nitrite and diluted hydrochloric acid for diazotization, and various catalysts for enantioselective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cycloisomerization of tryptamine-ynamide yields spiro[indole-3,4’-piperidine] scaffolds .
Scientific Research Applications
7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of tobacco cells by interfering with the metabolic pathways involving indole and tryptophan . Additionally, its derivatives act as inhibitors for various enzymes and proteins, contributing to their therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-Methoxyindole: Used to study methoxy and amino substitution effects on the indole ring.
Spiro[indoline-3,9’-pyrrolo[3’,4’4,5]cyclopenta[1,2-b]indole derivatives: These compounds are synthesized through cycloaddition reactions and have high diastereoselectivity.
Spiro[indoline-succinimides]: Produced through carbamoylation and imidation reactions.
Uniqueness
7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one is unique due to its spirocyclic structure, which imparts distinct physicochemical properties such as enhanced lipophilicity, aqueous solubility, and metabolic stability compared to its monocyclic counterparts .
Properties
IUPAC Name |
7-methoxyspiro[1H-indole-3,4'-oxane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-10-4-2-3-9-11(10)14-12(15)13(9)5-7-17-8-6-13/h2-4H,5-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTWSFXBZHNGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C23CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-chloro(phenylsulfonyl)anilino]-N-phenylacetamide](/img/structure/B2743776.png)
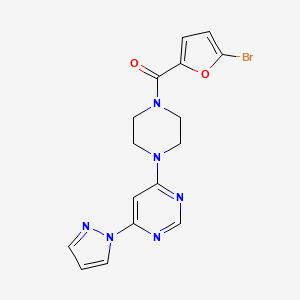
![2-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2743780.png)
![N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide](/img/structure/B2743782.png)
![methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2743784.png)
